Regioisomeric Differentiation: Para-Sulfanyl (1019121-55-1) vs. Ortho-Sulfanyl (1019121-56-2) – Molecular Descriptor and Reactivity Comparison
The position of the sulfanyl bridge relative to the aniline amino group is a critical determinant of molecular geometry, electronic character, and downstream reactivity. 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline (para-substituted, CAS 1019121-55-1) presents a linear, centrosymmetric scaffold, while 2-(1,3,4-thiadiazol-2-ylsulfanyl)aniline (ortho-substituted, CAS 1019121-56-2) adopts a bent, more sterically congested geometry . The para isomer exhibits lower steric hindrance around the aniline –NH₂ group (Taft steric parameter Es ≈ 0 for para vs. Es < 0 for ortho substitution), leading to higher relative reactivity in amide coupling, Schiff-base formation, and diazotization reactions, a difference confirmed by comparative synthetic yields in analogous thiadiazole–aniline series [1].
| Evidence Dimension | Steric accessibility of the aniline –NH₂ group (relative reactivity in condensation reactions) |
|---|---|
| Target Compound Data | Para-substituted: minimal steric hindrance; typical acylation yield >85% under standard conditions (EDC/HOBt, DMF, RT, 12 h) in analogous p-aminophenyl-thiadiazole series |
| Comparator Or Baseline | Ortho-substituted (CAS 1019121-56-2): increased steric hindrance; typical acylation yield ~60–75% under identical conditions in analogous o-aminophenyl-thiadiazole series |
| Quantified Difference | Approximately 10–25% absolute yield advantage for para isomer in amine functionalization reactions |
| Conditions | Standard carbodiimide-mediated amide coupling; analogous 1,3,4-thiadiazole–aniline scaffolds; cross-study comparison from published SAR series (2015–2023) |
Why This Matters
For procurement decisions in medicinal chemistry, the para isomer (1019121-55-1) offers higher synthetic efficiency in library construction where the aniline group is the primary functionalization site, directly reducing cost per successful derivative.
- [1] Matysiak, J. (2015). Biological evaluation and molecular docking of novel 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 101, 534–547. View Source
